molecular formula C8H6Br2N2 B2394995 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile CAS No. 63644-85-9

2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2394995
CAS No.: 63644-85-9
M. Wt: 289.958
InChI Key: VFCWEZUXDPKVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, two methyl groups at positions 4 and 6, and a nitrile group at position 3 on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile typically involves the bromination of 4,6-dimethylpyridine-3-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (THF, toluene).

    Reduction Reactions: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is primarily based on its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, enabling the formation of diverse chemical entities. These transformations are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the reactivity of the pyridine ring .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dibromo-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWEZUXDPKVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.